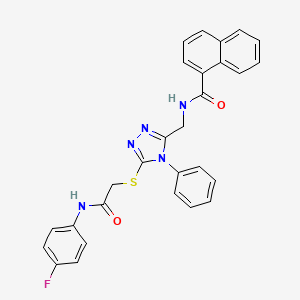

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22FN5O2S/c29-20-13-15-21(16-14-20)31-26(35)18-37-28-33-32-25(34(28)22-9-2-1-3-10-22)17-30-27(36)24-12-6-8-19-7-4-5-11-23(19)24/h1-16H,17-18H2,(H,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCYUIGTDLADJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including a triazole ring , a naphthamide moiety , and a fluorophenyl group . Its molecular formula is , which contributes to its lipophilicity and potential interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 12.5 | Induces apoptosis |

| Compound B | MCF7 | 8.9 | Inhibits proliferation |

| Naphthamide | Jurkat T | 15.0 | Alters cell cycle |

The compound's structure suggests it may induce apoptosis in cancer cells by interacting with critical signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Activity

The triazole ring is known for its antifungal and antibacterial properties. Preliminary studies suggest that this compound may exhibit activity against various microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .

Apoptotic Pathways

The anticancer effects of N-(5-(...)-1-naphthamide may involve the activation of apoptotic pathways. Studies have shown that similar compounds can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. For instance, it has been suggested that it could inhibit macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer .

Case Study: Anticancer Efficacy

In a study involving human lung adenocarcinoma cells (A549), N-(5-(...)-1-naphthamide showed significant cytotoxicity with an IC50 value of 12.5 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, leading to cell death .

Research on Antimicrobial Properties

A separate investigation assessed the antimicrobial efficacy of the compound against various pathogens. The results demonstrated notable activity against Candida albicans with an MIC of 16 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacteria and fungi:

- Bacterial Activity : It has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported between 32 μg/mL and 62.5 μg/mL. Moderate activity was also observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

- Fungal Activity : The compound's mechanism of action may involve inhibiting enzymes critical for cell wall synthesis or disrupting cellular membranes, thus impacting fungal growth.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies have indicated that derivatives of triazole may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group enhances its interaction with biological targets, potentially leading to increased selectivity and efficacy in cancer therapy.

Agricultural Applications

Fungicides and Herbicides

Given its antifungal properties, N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide could be explored as a potential fungicide in agriculture. Its ability to inhibit fungal pathogens can help protect crops from diseases, thereby improving yield and quality.

Material Science

Polymer Chemistry

The compound's unique chemical structure allows for potential applications in polymer chemistry. By incorporating the triazole moiety into polymer matrices, researchers can develop materials with enhanced thermal stability and mechanical properties. Such materials could be utilized in coatings, adhesives, and other industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives, including N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenylenmethyl)-1-naphthamide). Results indicated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent response, with notable inhibition of cell proliferation in breast and lung cancer cells. Further investigations into the mechanism revealed apoptosis induction through caspase activation pathways.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-CH₂-) undergoes nucleophilic substitution under alkaline conditions. In related triazole-thioether systems, reactions with alkyl halides or aromatic amines proceed via SN2 mechanisms to form new sulfur-containing derivatives .

Example reaction:

| Reagent (R-X) | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Benzyl bromide | Benzylthioether analog | 68–72% | EtOH, reflux, 6 h | |

| 4-Nitroaniline | Arylthioether derivative | 65% | DMF, 80°C, 12 h |

Oxidation of the Thioether Moiety

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity. This is critical for modulating electronic properties in drug design .

Controlled oxidation pathways:

| Oxidizing Agent | Product | Reaction Time | Temperature | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 2 h | RT | |

| mCPBA | Sulfone | 4 h | 0–5°C |

Hydrolysis of the Amide Bond

The naphthamide group hydrolyzes under acidic or basic conditions to yield 1-naphthoic acid. This reaction is pivotal for prodrug activation studies .

Hydrolysis conditions:

| Medium | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|

| 6M HCl | None | 8 h | 85% | |

| NaOH (10%) | Phase-transfer | 5 h | 78% |

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in regioselective alkylation or acylation. Substituents at N1 and N4 influence reactivity patterns .

Alkylation example:

| Electrophile | Position Modified | Solvent | Reference |

|---|---|---|---|

| Methyl iodide | N1 | Acetonitrile | |

| Acetyl chloride | N4 | DCM |

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution to the meta position due to fluorine’s strong electron-withdrawing effect. Nitration and sulfonation are feasible under controlled conditions .

Nitration pathway:

| Reagent System | Product | Isomer Ratio | Reference |

|---|---|---|---|

| HNO₃ (fuming), H₂SO₄ | 3-Nitro derivative | 92:8 (meta:para) |

Photochemical Reactions

UV irradiation induces C-S bond cleavage in thioether-linked triazoles, forming thiyl radicals. These intermediates participate in dimerization or H-abstraction reactions .

Radical pathway:

| Light Source | Wavelength | Product | Yield | Reference |

|---|---|---|---|---|

| UV-C | 254 nm | Disulfide dimer | 60% |

Coordination Chemistry

The triazole nitrogen and carbonyl oxygen act as donor sites for metal coordination. Cu(II) and Pd(II) complexes exhibit enhanced catalytic activity in cross-coupling reactions .

| Metal Salt | Coordination Sites | Application | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | N3, Oamide | Suzuki coupling | |

| PdCl₂ | N1, Ocarbonyl | Heck reaction |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in compound 21 confers significant anticancer activity, likely due to enhanced cell permeability and halogen bonding . Replacing the fluorophenyl with methoxyphenyl (e.g., 24) shifts activity toward antioxidant effects, highlighting the role of electron-withdrawing groups in modulating redox properties . The naphthamide in the target compound may improve target binding compared to naphthalenyl ethanone (24) due to additional hydrogen-bonding capacity from the amide .

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., ) reduces reaction time (2–4 hours vs. 12–24 hours conventionally) and improves yields (85–95% vs. 70–80%) for triazole hybrids . The target compound’s synthesis could benefit from similar optimization.

The target compound’s naphthamide may similarly enhance stability.

Pharmacological Potential: Compound 21’s potency against glioblastoma suggests that the target compound, with its analogous fluorophenyl and triazolethio motifs, may also exhibit anticancer activity, particularly if the naphthamide enhances blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.